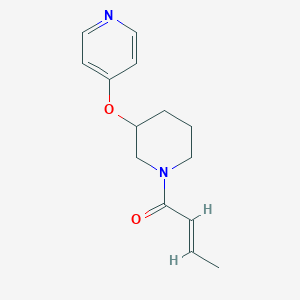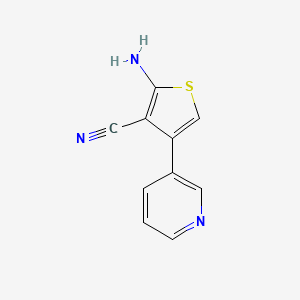
2-アミノ-4-(ピリジン-3-イル)チオフェン-3-カルボニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-(pyridin-3-yl)thiophene-3-carbonitrile is a heterocyclic compound that features a thiophene ring substituted with an amino group, a pyridinyl group, and a cyano group
科学的研究の応用
2-Amino-4-(pyridin-3-yl)thiophene-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(pyridin-3-yl)thiophene-3-carbonitrile typically involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is favored for its efficiency in producing aminothiophene derivatives.
Gewald Reaction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
2-Amino-4-(pyridin-3-yl)thiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
-
Oxidation
Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Conditions: Typically carried out at room temperature or slightly elevated temperatures.
-
Reduction
Reagents: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst.
Conditions: Carried out under an inert atmosphere to prevent oxidation.
-
Substitution
Reagents: Various electrophiles such as alkyl halides.
Conditions: Often carried out in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted thiophene derivatives.
作用機序
The mechanism by which 2-Amino-4-(pyridin-3-yl)thiophene-3-carbonitrile exerts its effects is largely dependent on its interaction with biological targets. For instance, in medicinal applications, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary based on the specific application and the modifications made to the compound .
類似化合物との比較
Similar Compounds
2-Amino-3-cyano-4H-chromenes: These compounds share a similar cyano and amino functional group but differ in the core heterocyclic structure.
Thieno[3,2-d]pyrimidines: These compounds have a thiophene ring fused with a pyrimidine ring and exhibit similar biological activities.
Thieno[3,4-b]pyridines: These compounds are structurally related and share similar synthetic routes and applications.
Uniqueness
2-Amino-4-(pyridin-3-yl)thiophene-3-carbonitrile is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its combination of an amino group, a pyridinyl group, and a cyano group makes it a versatile intermediate for further chemical modifications and applications .
特性
IUPAC Name |
2-amino-4-pyridin-3-ylthiophene-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3S/c11-4-8-9(6-14-10(8)12)7-2-1-3-13-5-7/h1-3,5-6H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFIZCKVLGNSNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=C2C#N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
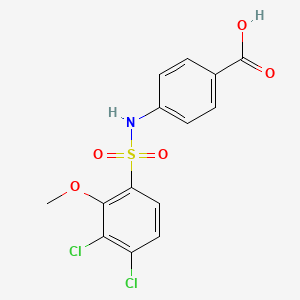
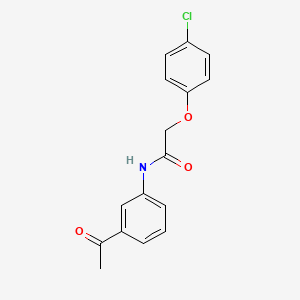
![N-(2-chloro-4-methylphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2387240.png)
![2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2387241.png)
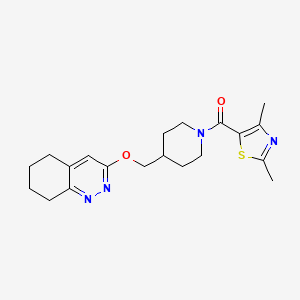
![3-(Chlorodifluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2387243.png)
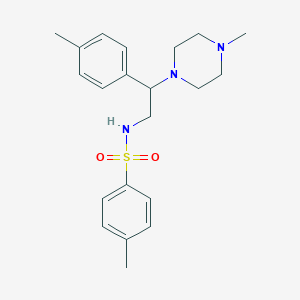
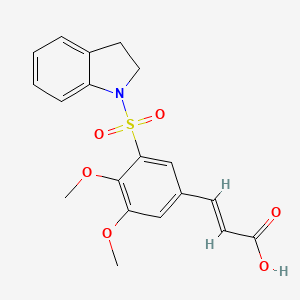
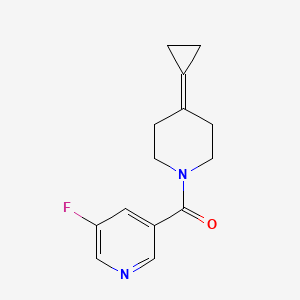
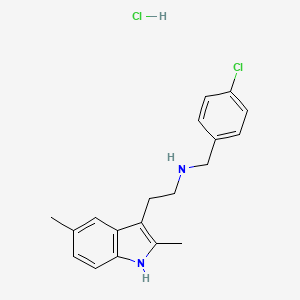
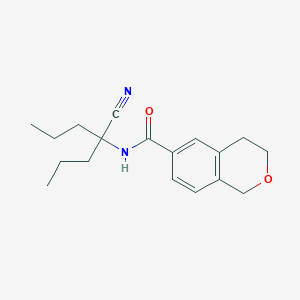
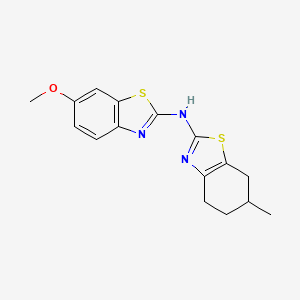
![3-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2387256.png)
